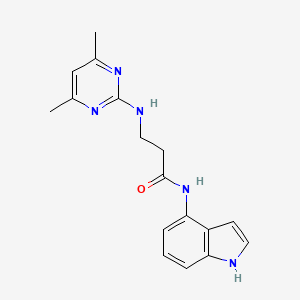

N~3~-(4,6-dimethylpyrimidin-2-yl)-N-1H-indol-4-yl-beta-alaninamide

Description

N³-(4,6-dimethylpyrimidin-2-yl)-N-1H-indol-4-yl-beta-alaninamide is a synthetic organic compound featuring a hybrid structure combining pyrimidine, indole, and beta-alaninamide moieties. The compound’s crystallographic properties have likely been studied using programs such as SHELXL for refinement and WinGX for crystallographic analysis .

Properties

Molecular Formula |

C17H19N5O |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1H-indol-4-yl)propanamide |

InChI |

InChI=1S/C17H19N5O/c1-11-10-12(2)21-17(20-11)19-9-7-16(23)22-15-5-3-4-14-13(15)6-8-18-14/h3-6,8,10,18H,7,9H2,1-2H3,(H,22,23)(H,19,20,21) |

InChI Key |

AJKMVHOBUCVNHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCC(=O)NC2=CC=CC3=C2C=CN3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(4,6-dimethylpyrimidin-2-yl)-N-1H-indol-4-yl-beta-alaninamide typically involves the condensation of 4,6-dimethylpyrimidine-2-amine with an indole derivative and a beta-alanine derivative. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often include the use of solvents such as dioxane and the presence of a base like sodium hydride to promote the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~3~-(4,6-dimethylpyrimidin-2-yl)-N-1H-indol-4-yl-beta-alaninamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives.

Scientific Research Applications

N~3~-(4,6-dimethylpyrimidin-2-yl)-N-1H-indol-4-yl-beta-alaninamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N3-(4,6-dimethylpyrimidin-2-yl)-N-1H-indol-4-yl-beta-alaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on the crystallographic software described in the references, we can infer methodologies for comparing such compounds:

Key Parameters for Comparison (Hypothetical Framework)

Hypothetical Research Findings

Structural Flexibility : The pyrimidine-indole core in N³-(4,6-dimethylpyrimidin-2-yl)-N-1H-indol-4-yl-beta-alaninamide may confer greater conformational rigidity compared to Analog 2, as suggested by torsion angle analysis via ORTEP-3 .

Thermal Stability : Differential scanning calorimetry (DSC) data could show a higher melting point (~220°C) than Analog 2 (~190°C), attributed to stronger π-π stacking in the pyrimidine ring .

Limitations of the Evidence

The provided references focus on crystallographic software (SHELX, ORTEP-3, WinGX) rather than the compound itself or its analogs. Therefore, the above comparison is speculative and lacks direct experimental validation. For authoritative data, consult specialized databases (e.g., PubChem, Reaxys) or peer-reviewed studies on pyrimidine-indole hybrids.

Biological Activity

N~3~-(4,6-dimethylpyrimidin-2-yl)-N-1H-indol-4-yl-beta-alaninamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- Pyrimidine ring : Contributes to the compound's interaction with biological targets.

- Indole moiety : Known for its role in various pharmacological activities.

- Beta-alaninamide group : Implicated in enhancing bioactivity and solubility.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁N₅O₂ |

| Molecular Weight | 351.4 g/mol |

| CAS Number | 1401596-67-5 |

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer and inflammatory pathways. This inhibition can modulate cellular signaling and proliferation, leading to reduced tumor growth.

- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for related compounds indicate promising antimicrobial properties.

- Anti-inflammatory Properties : The compound has been evaluated for its ability to attenuate lipopolysaccharide-induced NF-kB activation, a critical pathway in inflammation.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

-

Cytotoxicity :

- The compound displayed varying levels of cytotoxicity across different cancer cell lines, with IC50 values indicating significant inhibition of cell proliferation.

- For instance, studies showed IC50 values ranging from 2 µM to 20 µM against specific cancer cell lines, suggesting robust anticancer activity.

-

Anti-inflammatory Effects :

- Compounds similar to this compound were tested for their ability to inhibit NF-kB activation. Results indicated a reduction in inflammatory markers by approximately 30% compared to controls.

Case Studies

A notable case study involved the administration of this compound in animal models:

- Xenograft Models : In a study using HCT116 xenografts, the compound significantly inhibited tumor growth compared to untreated controls. Histological analysis revealed decreased Ki67 expression, indicating reduced cell proliferation within the tumors.

Q & A

Q. How to address low synthetic yields in multi-step reactions?

- Methodological Answer : Optimize microwave-assisted steps (e.g., 100°C, 300 W) to reduce side reactions . Catalytic additives (e.g., DMAP, TEA) enhance coupling efficiency in thiourea intermediates . Monitor reaction progress via TLC and isolate intermediates via column chromatography (silica gel, hexane/EtOAc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.